molecular formula C18H20FNO2S B186121 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine CAS No. 5352-45-4

4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine

Cat. No. B186121
CAS RN: 5352-45-4
M. Wt: 333.4 g/mol
InChI Key: IRTOJOJZNXHLCL-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine, also known as BFPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents. BFPP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism Of Action

The mechanism of action of 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine is not fully understood. However, it has been reported to act as a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of serotonin, norepinephrine, and dopamine in the brain. 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine has also been shown to have anticonvulsant, antidepressant, and analgesic properties. In addition, it has been reported to have anxiolytic effects and may be useful in the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

One advantage of 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine is its high potency and selectivity for the inhibition of serotonin, norepinephrine, and dopamine reuptake. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine. One area of interest is the development of more potent and selective inhibitors of serotonin, norepinephrine, and dopamine reuptake. Another area of interest is the investigation of the potential therapeutic applications of 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine in the treatment of anxiety, depression, and neuropathic pain. Additionally, the use of 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine as a tool for studying the role of these neurotransmitters in various physiological and pathological conditions warrants further investigation.

Synthesis Methods

4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of sulfonyl chloride. Another method involves the reaction of 4-fluorobenzylamine with piperidine in the presence of a base, followed by the addition of sulfonyl chloride. Both methods have been reported to yield high purity 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine.

Scientific Research Applications

4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anticonvulsant, antidepressant, and analgesic properties. 4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine has also been investigated as a potential treatment for neuropathic pain, anxiety, and depression.

properties

CAS RN

5352-45-4

Product Name

4-Benzyl-1-(4-fluorophenyl)sulfonylpiperidine

Molecular Formula

C18H20FNO2S

Molecular Weight

333.4 g/mol

IUPAC Name

4-benzyl-1-(4-fluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C18H20FNO2S/c19-17-6-8-18(9-7-17)23(21,22)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2

InChI Key

IRTOJOJZNXHLCL-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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